molecular formula C15H11N3O3 B5507455 Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone

Cat. No.: B5507455
M. Wt: 281.27 g/mol
InChI Key: VDYJQQDNEQYZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their wide range of biological activities and are used in various medicinal applications. The compound features a benzimidazole ring attached to a 2-methyl-3-nitrophenyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methyl-3-nitrobenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Lewis acids or transition metal complexes are commonly employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: N-oxides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone can be compared with other benzimidazole derivatives such as:

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: Lacks the nitro group, resulting in different biological activities.

    3-Nitrobenzimidazole: Similar structure but without the 2-methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-11(5-4-8-13(10)18(20)21)15(19)17-9-16-12-6-2-3-7-14(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYJQQDNEQYZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320035
Record name benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314022-87-2
Record name benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.